
1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring attached to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the cyclohexyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The methylcyclohexyl group can be introduced through alkylation reactions using suitable alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
類似化合物との比較
Cyclohexylimidazole: Similar structure but lacks the carboxylic acid group.
Methylimidazole: Contains the imidazole ring with a methyl group but lacks the cyclohexyl ring.
Cyclohexylcarboxylic acid: Features the cyclohexyl ring and carboxylic acid group but lacks the imidazole ring.
Uniqueness: 1-(3-Methylcyclohexyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the cyclohexyl ring, imidazole ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-(3-methylcyclohexyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h6-9H,2-5H2,1H3,(H,14,15) |
InChIキー |
JRBRHDRRFOPFHY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)N2C=C(N=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)


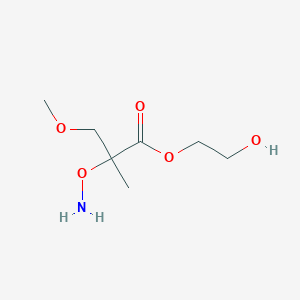
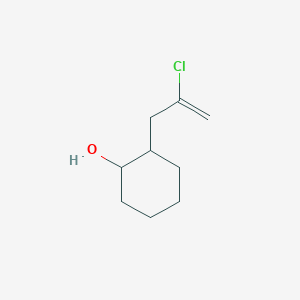
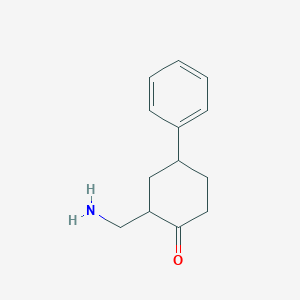

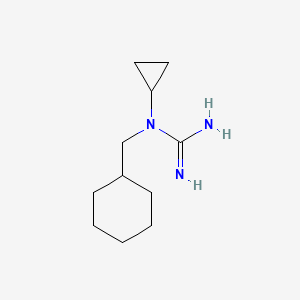
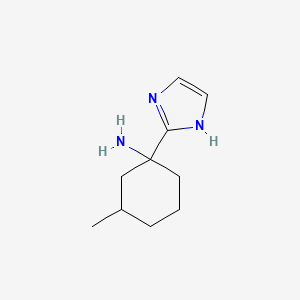
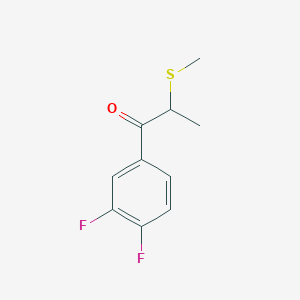
![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)

